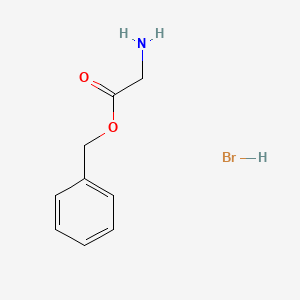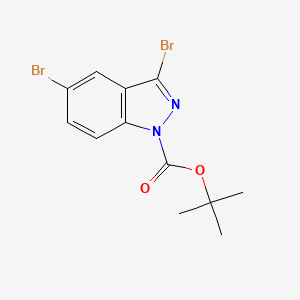![molecular formula C14H9NO2 B12974391 Benzo[h]quinoline-2-carboxylic acid](/img/structure/B12974391.png)
Benzo[h]quinoline-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[h]quinoline-2-carboxylic acid is a nitrogen-containing heterocyclic aromatic compound. It is a derivative of quinoline, which is known for its wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . The structure of this compound consists of a fused benzene and pyridine ring system with a carboxylic acid group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzo[h]quinoline-2-carboxylic acid can be synthesized through various methods. One common method involves the condensation of benzaldehyde, methyl cyanoacetate, and an aromatic amine using nanostructured titanium dioxide photocatalysts under solvent-free conditions and microwave irradiation . Another method includes the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound often involves green and sustainable chemical processes. These methods include multicomponent one-pot reactions, solvent-free reaction conditions, and the use of eco-friendly and reusable catalysts such as ionic liquids and ultrasound-promoted synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Benzo[h]quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid.
Reduction: Hydrogenation of benzoquinoline derivatives can saturate the ring system.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, nanostructured titanium dioxide, and various carbon-centered electrophilic reagents such as acetic anhydride and chloroacetyl chloride .
Major Products Formed
Major products formed from these reactions include quinoline-2-carboxylic acid esters and amides, triazolethione, imidazolone, thiazolidinone, and thiazole derivatives .
Aplicaciones Científicas De Investigación
Benzo[h]quinoline-2-carboxylic acid has a wide range of scientific research applications:
Mecanismo De Acción
The exact mechanism of action of Benzo[h]quinoline-2-carboxylic acid is still under investigation. it is suggested that the compound might interact with DNA, disrupt bacterial cell membranes, and interfere with bacterial metabolism by inhibiting crucial enzymes . Molecular docking studies have shown that the compound can form hydrogen bonds with target proteins, highlighting its potential as an effective interactant .
Comparación Con Compuestos Similares
Benzo[h]quinoline-2-carboxylic acid can be compared with other quinoline derivatives such as quinoline-2-carboxylic acid and benzo[f]quinoline derivatives. While all these compounds share a similar quinoline core structure, this compound is unique due to its specific substitution pattern and the presence of a carboxylic acid group at the 2-position . This uniqueness contributes to its distinct chemical reactivity and biological activities.
List of Similar Compounds
- Quinoline-2-carboxylic acid
- Benzo[f]quinoline derivatives
- 4-Hydroxyquinolines
- Triazolethione derivatives
Propiedades
Fórmula molecular |
C14H9NO2 |
|---|---|
Peso molecular |
223.23 g/mol |
Nombre IUPAC |
benzo[h]quinoline-2-carboxylic acid |
InChI |
InChI=1S/C14H9NO2/c16-14(17)12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)15-12/h1-8H,(H,16,17) |
Clave InChI |
QFBNZMWRMLHBJP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2N=C(C=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol](/img/structure/B12974311.png)






![2-(Benzo[b]thiophen-4-yl)-2,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B12974349.png)






